Introduction: Strategic Importance in Synthesis
Introduction: Strategic Importance in Synthesis
An In-Depth Technical Guide to 4-Bromo-1-ethyl-2-nitrobenzene
This guide provides a comprehensive technical overview of 4-Bromo-1-ethyl-2-nitrobenzene, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's properties, synthesis, and applications, grounded in established scientific principles and methodologies.
4-Bromo-1-ethyl-2-nitrobenzene (CAS No. 10342-66-2) is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group.[1][2] Its strategic value in organic synthesis stems from the unique reactivity conferred by these functional groups. The nitro group, being a strong electron-withdrawing group, influences the regioselectivity of further electrophilic substitution reactions and can be readily reduced to an amine, a crucial functional group in many active pharmaceutical ingredients (APIs).[1][3] The bromine atom serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitutions.[3] This dual functionality makes 4-Bromo-1-ethyl-2-nitrobenzene a valuable building block in the multi-step synthesis of complex target molecules, particularly within the pharmaceutical and agrochemical industries.[1][4]
Physicochemical and Structural Properties
The compound's physical and chemical characteristics are fundamental to its handling, reactivity, and analytical identification. It typically presents as a yellow to brown solid or liquid at room temperature and is sparingly soluble in water but shows good solubility in common organic solvents.[1]
| Property | Value | Source(s) |
| CAS Number | 10342-66-2 | [1][5][6] |
| Molecular Formula | C₈H₈BrNO₂ | [1][5] |
| Molecular Weight | 230.06 g/mol | [4][5] |
| Appearance | Yellow to brown solid / Light yellow powder | [1][7] |
| IUPAC Name | 4-bromo-1-ethyl-2-nitrobenzene | [2] |
| Synonyms | p-Bromo-o-nitroethylbenzene, 5-Bromo-2-ethyl-1-nitrobenzene | [1] |
| SMILES | CCC1=C(C=C(C=C1)Br)[O-] | [2] |
| InChI Key | YFEUEACCUDZRPY-UHFFFAOYSA-N | [1][6] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | |
| logP | 2.9197 | [5] |
Synthesis Protocol: Electrophilic Aromatic Substitution
The synthesis of 4-Bromo-1-ethyl-2-nitrobenzene is typically achieved through the electrophilic bromination of a suitable precursor. A common and efficient method involves the bromination of 2-ethylnitrobenzene.
Synthesis Workflow Diagram
The logical flow of the synthesis from starting materials to the final purified product is outlined below.
Caption: Workflow for the synthesis of 4-Bromo-1-ethyl-2-nitrobenzene.
Detailed Experimental Methodology
This protocol is adapted from established procedures for the bromination of activated aromatic rings.[8]
Materials:
-
2-ethylnitrobenzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium sulfite solution
-
n-heptane
Procedure:
-
Reaction Setup: In a 3L reaction flask equipped with a reflux condenser and magnetic stirrer, charge 1.1L of dichloromethane and 212g (1.4 mol) of 2-ethylnitrobenzene.
-
Initiation: Heat the mixture to reflux.
-
Bromination: Once refluxing, add 250g (1.4 mol) of N-Bromosuccinimide (NBS) in batches. The use of NBS is a critical choice; it serves as a safer and more manageable source of electrophilic bromine compared to liquid Br₂. The succinimide byproduct is also easily removed during work-up.
-
Reaction Monitoring: Maintain the reaction at reflux for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material.
-
Quenching: After the reaction is complete, cool the flask and control the internal temperature at 25±5°C. Carefully add 1.27 kg of saturated sodium sulfite solution dropwise. This step is crucial to neutralize and remove any unreacted bromine and acidic byproducts.[8]
-
Purification: Following the quenching, add 0.72 kg of n-heptane to the mixture to induce recrystallization of the product. The choice of n-heptane as an anti-solvent is based on the high solubility of the product in the DCM/water mixture and its poor solubility in heptane, allowing for efficient precipitation.
-
Isolation: Filter the resulting solid, wash with a small amount of cold n-heptane, and dry under vacuum to yield the final product, 2-ethyl-5-bromonitrobenzene (an isomer and common synonym for 4-Bromo-1-ethyl-2-nitrobenzene).[8] A molar yield of approximately 90% can be expected with this method.[8]
Core Applications in Research and Development
The utility of 4-Bromo-1-ethyl-2-nitrobenzene is primarily as a molecular scaffold in the synthesis of more complex, high-value chemicals.
-
Pharmaceutical Synthesis: It is a key intermediate for building molecules with potential biological activity. The nitro group can be reduced to an aniline, which is then available for amide bond formation, diazotization, or other transformations common in API synthesis. The bromo-substituent allows for the introduction of aryl, heteroaryl, or vinyl groups via metal-catalyzed cross-coupling reactions, enabling the exploration of a wide chemical space for drug discovery.[3][4]
-
Agrochemical Development: Similar to pharmaceuticals, this compound is used in the synthesis of novel pesticides and herbicides.[4] The specific arrangement of substituents can be modified to fine-tune the biological activity and selectivity of crop protection agents.[3]
-
Material Science: The compound finds applications in the synthesis of specialty chemicals and materials where specific electronic or photophysical properties are desired.[4]
Safety, Handling, and Disposal
As with all nitroaromatic and halogenated compounds, 4-Bromo-1-ethyl-2-nitrobenzene must be handled with appropriate precautions.
-
Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7][9] It may also cause respiratory irritation.[7] Aromatic nitro compounds can have explosive tendencies under certain conditions, particularly in the presence of strong bases.[10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]
-
Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[7]
-
Disposal: Dispose of this material as hazardous waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not let the product enter drains.[7][9]
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